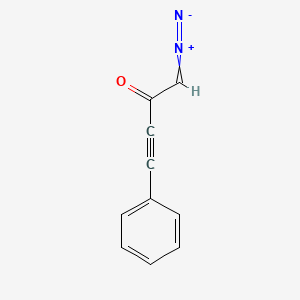

1-Methyl-6-methoxyisoquinolinol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The novel synthesis of 1-methyl-6-methoxyisoquinolinol involves direct metalation of related isoquinoline precursors, followed by methylation processes. For example, the aminomethylation/hydrogenolysis method is an alternative to direct methylation for introducing a methyl group at the C1 position of isoquinolines, demonstrating an effective approach for the synthesis of 1-methyl-6-methoxyisoquinolinol (Melzer, Felber, & Bracher, 2018).

Molecular Structure Analysis

The molecular structure of 1-methyl-6-methoxyisoquinolinol and related compounds has been elucidated through various spectroscopic methods, including NMR and mass spectrometry. These studies provide insights into the stereochemistry and configurational properties of the molecule, essential for understanding its reactivity and interaction with other molecules.

Chemical Reactions and Properties

1-Methyl-6-methoxyisoquinolinol participates in various chemical reactions, reflecting its versatile chemical properties. Its reactivity has been explored in the context of synthesizing complex molecules and natural products, highlighting its importance as a building block in organic synthesis.

Physical Properties Analysis

While specific studies on the physical properties of 1-methyl-6-methoxyisoquinolinol itself are limited, the physical properties of similar isoquinoline compounds have been reported. These include melting points, solubility in different solvents, and crystalline structures, which are critical for determining the compound's suitability for various applications.

Chemical Properties Analysis

The chemical properties of 1-methyl-6-methoxyisoquinolinol, such as its acidity, basicity, and reactivity towards electrophiles and nucleophiles, are inferred from studies on related isoquinoline compounds. These properties are fundamental for its role in synthetic chemistry, enabling its use in a wide range of chemical transformations.

- (Melzer, Felber, & Bracher, 2018)

- Additional studies on related isoquinoline compounds offer further context and understanding of the chemical behavior and applications of 1-Methyl-6-methoxyisoquinolinol in the field of organic chemistry.

科学的研究の応用

Novel Synthetic Methods

Research has demonstrated innovative synthetic approaches to create highly substituted isoquinolines, such as 1-Methyl-6-methoxyisoquinolinol, highlighting their importance in the synthesis of natural products and drug development. A novel synthesis method was developed for the introduction of a methyl group at C1 of isoquinolines, exemplified by the synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. This process involves direct metalation followed by cuprate-mediated methylation, presenting an effective pathway to obtain this compound while addressing challenges in separation from the educt. This method's efficiency showcases its potential in synthesizing similar compounds for various applications (Melzer, Felber, & Bracher, 2018).

Fluorescent Labeling and Biomedical Analysis

The compound 6-Methoxy-4-quinolone (6-MOQ), derived from 5-methoxyindole-3-acetic acid, exhibits significant fluorescent properties with a large Stokes' shift in aqueous media. This compound demonstrates strong fluorescence across a wide pH range, making it valuable for biomedical analysis. Its stability against light and heat, along with its application as a fluorescent labeling reagent for carboxylic acids, highlights its utility in sensitive and selective detection methods in bioanalysis (Hirano et al., 2004).

Quantum Entanglement in Diagnostic Imaging

In a groundbreaking study, the interaction between a moving nano molecule similar in structure to 1-Methyl-6-methoxyisoquinolinol and a two-mode field with two-photon transitions was analyzed for its potential in diagnosing human cancer cells, tissues, and tumors. This study presents an analytical model to evaluate the quantum entanglement dynamics induced by non-linear interactions, utilizing Von Neumann entropy as a measure. The findings indicate a novel approach to enhancing the specificity and sensitivity of cancer diagnosis through advanced quantum mechanics and imaging techniques (Alireza, Jennifer, & Caissutti, 2019).

Neuroprotective and Neurotoxic Activity

Research into the neuroprotective and neurotoxic effects of isoquinoline compounds related to 1-Methyl-6-methoxyisoquinolinol revealed that hydroxyl substitution decreases toxicity while methoxyl substitution increases it. This study provides insights into the potential treatment of neurodegenerative diseases, such as Parkinson's disease, by evaluating the toxicity and protective activity of these compounds on SH-SY5Y cells. Such findings open new avenues for the development of therapeutic agents targeting neurological disorders (Okuda, Kotake, & Ohta, 2003).

Anticancer Activity

Isoquinolinequinones structurally related to 1-Methyl-6-methoxyisoquinolinol have been synthesized and evaluated for their cytotoxic activity against healthy lung fibroblasts and various human tumor cell lines. These compounds exhibited moderate to high potency, with some showing promising antitumor activity against human gastric adenocarcinoma, lung, and bladder carcinoma cancer cells. This research highlights the potential of isoquinolinequinones as leads for the development of new anticancer agents, with particular compounds demonstrating significant activity comparable to known anticancer drugs (Delgado et al., 2012).

Safety And Hazards

特性

CAS番号 |

140683-35-8 |

|---|---|

製品名 |

1-Methyl-6-methoxyisoquinolinol |

分子式 |

C11H11NO |

分子量 |

173.21 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146336.png)

![(4S,5R)-2,2-Dimethyl-4-[4-(phenylmethoxy)phenyl]-3,5-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) Ester](/img/structure/B1146337.png)

![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine](/img/structure/B1146354.png)

![4-[14,24-Bis(4-carboxyphenyl)-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]benzoic acid](/img/structure/B1146355.png)

![Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate](/img/structure/B1146356.png)